Cas no 101311-04-0 (2H-1-Benzopyran-7-ol,3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)- (9CI))

2H-1-Benzopyran-7-ol,3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)- (9CI) structure
101311-04-0 structure
Product Name:2H-1-Benzopyran-7-ol,3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)- (9CI)
Numero CAS:101311-04-0
MF:C18H20O6
MW:332.347805976868
CID:202142
PubChem ID:127790
Update Time:2025-04-19

2H-1-Benzopyran-7-ol,3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)- (9CI)
    • (3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol
    • duartin
    • (+)-duartin
    • AC1L2SMT
    • DivK1c_006984
    • KBio1_001928
    • KBioGR_001943
    • KBioSS_001290
    • SpecPlus_000888
    • Spectrum_000810
    • Spectrum4_001602
    • Spectrum5_000323
    • 7,3'-Dihydroxy-2',4',8-trimethoxyisoflavan
    • UM-9
    • GLXC-25963
    • KBio2_001290
    • 101311-04-0
    • DTXSID60143841
    • GTPL11858
    • KBio2_003858
    • KBio2_006426
    • 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-, (R)-
    • 52305-04-1
    • DTXCID9066332
    • Inchi: 1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1
    • Chiave InChI: QVVPJFBYFYYVDM-NSHDSACASA-N
    • Sorrisi: O1C2C(=C(C=CC=2C[C@H](C2C=CC(=C(C=2OC)O)OC)C1)O)OC

Proprietà calcolate

  • Massa esatta: 332.126
  • Massa monoisotopica: 332.12598835g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 77.4Ų

Proprietà sperimentali

  • PSA: 77.38
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.